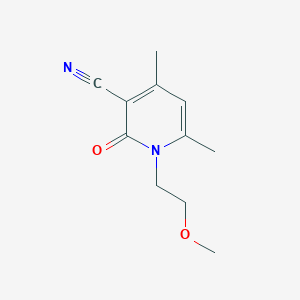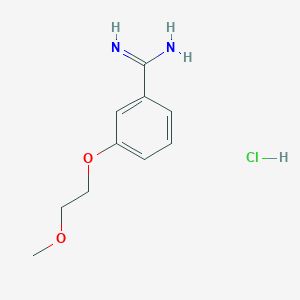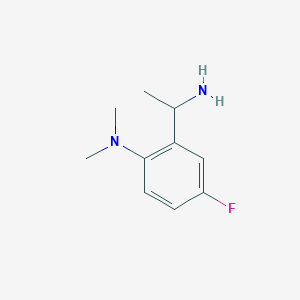
2-(1-Aminoethyl)-4-Fluor-N,N-Dimethylanilin
Übersicht
Beschreibung
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hemmung Rho-assoziierter Kinasen
2-(1-Aminoethyl)-4-Fluor-N,N-Dimethylanilin: ist strukturell ähnlich zu Y-27632, einer Verbindung, die bekanntermaßen Rho-assoziierte, spiralförmige, spulenbildende Proteinserin/Threoninkinase (ROCK) hemmt. ROCK spielt eine bedeutende Rolle in verschiedenen zellulären Prozessen, einschließlich Kontraktion, Adhäsion, Migration, Proliferation und Apoptose . Durch die Hemmung von ROCK können Forscher die an diesen Prozessen beteiligten Pfade untersuchen und Behandlungen für verwandte Krankheiten entwickeln.
Chemischer Referenzstandard
Verbindungen wie This compound können als chemische Referenzstandards in der analytischen Chemie verwendet werden. Sie tragen dazu bei, die Genauigkeit und Konsistenz der analytischen Methoden zu gewährleisten, die in der pharmazeutischen Prüfung und Qualitätskontrolle eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways . This compound selectively inhibits p160ROCK , a key player in various cellular processes including cell adhesion and smooth muscle contraction .
Mode of Action
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity . This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations .
Biochemical Pathways
The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation . This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles
Result of Action
The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival . It also affects smooth muscle contraction by inhibiting calcium sensitization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate .
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTDJCWTDXAMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)

![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)
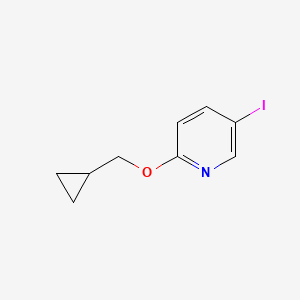
![2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1519495.png)
![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)
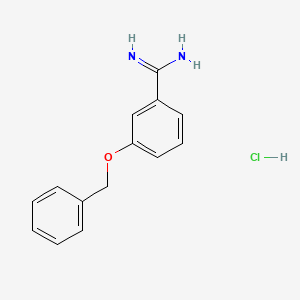
amine hydrochloride](/img/structure/B1519499.png)
![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)


